Beyerene

Antibiotic Resistance ArnT Inhibition Structure-Activity Relationship

Beyerene (ent-beyer-15-ene, CAS 3564-54-3) is a bridged tetracyclic diterpene hydrocarbon (C20H32, MW 272.47 g/mol) belonging to the labdane-derived diterpenoid family. Unlike readily oxidized or functionally simple monoterpenes, beyerene provides a rigid, chiral scaffold that serves as a core platform for generating structurally diverse semisynthetic derivatives.

Molecular Formula C20H32
Molecular Weight 272.5 g/mol
CAS No. 3564-54-3
Cat. No. B14174232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeyerene
CAS3564-54-3
Molecular FormulaC20H32
Molecular Weight272.5 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CCC34C2CCC(C3)(C=C4)C)C)C
InChIInChI=1S/C20H32/c1-17(2)8-5-9-19(4)15(17)7-11-20-13-12-18(3,14-20)10-6-16(19)20/h12-13,15-16H,5-11,14H2,1-4H3/t15-,16+,18-,19-,20+/m1/s1
InChIKeyGXMKKDDGINQVBE-LHDHZVESSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beyerene (CAS 3564-54-3) Procurement Guide: A Tetracyclic Diterpene Scaffold for Antibiotic Resistance and Antiparasitic Research


Beyerene (ent-beyer-15-ene, CAS 3564-54-3) is a bridged tetracyclic diterpene hydrocarbon (C20H32, MW 272.47 g/mol) belonging to the labdane-derived diterpenoid family [1]. Unlike readily oxidized or functionally simple monoterpenes, beyerene provides a rigid, chiral scaffold that serves as a core platform for generating structurally diverse semisynthetic derivatives. It occurs naturally in plants such as Thuja occidentalis, Psiadia punctulata, and Fabiana densa var. ramulosa [2]. Its primary research value lies not in the unmodified hydrocarbon itself, but in the ent-beyerene skeleton's proven ability to interact with specific bacterial and parasitic targets, such as the ArnT enzyme in colistin-resistant Gram-negative bacteria, when appropriately functionalized [3].

Why Beyerene Cannot Be Replaced by Common Labdane or Kaurane Diterpenes in Targeted Research


The scientific value of the ent-beyerene scaffold is stereoelectronically specific and cannot be replicated by close structural analogs like ent-kaurene or ent-atisane. The unique bridged ring system of beyerene dictates the spatial orientation of key functional groups (e.g., at C-18/C-19), which is critical for target engagement [1]. A direct comparative study on diterpenoid constituents from Psiadia punctulata demonstrated that the unfunctionalized ent-beyerene hydrocarbon exhibits a distinct antimicrobial susceptibility profile against a panel of oral pathogens compared to co-occurring ent-kaurene and ent-trachylobane isolates, confirming that simple in-class substitution would lead to a loss of specific biological activity [2]. Furthermore, in the development of ArnT inhibitors to combat colistin resistance, a comprehensive structure-activity relationship (SAR) study proved that an intact ent-beyerane core is a strict prerequisite for enzymatic inhibition; simple substitution with a kaurane or atisane core abolishes activity [3].

Quantitative Differentiation Evidence for Beyerene Against Closest Diterpene Analogs


Superior Colistin Potentiation in Resistant Pseudomonas aeruginosa by a Beyerene-Derived Oxalate Ester

In a head-to-head comparison of semisynthetic ent-beyerane derivatives, compound 15 (an oxalate ester at C-19) demonstrated a greater ability to potentiate colistin activity against the resistant Pseudomonas aeruginosa strain PA14 colR 5 than the lead compound 1 [1]. At a colistin concentration of 8 µg/mL, compound 15 completely inhibited bacterial growth, while the lead compound 1 and other analogues (2, 10, 12) only caused partial inhibition of 65-80%, indicating a quantifiable superiority for this specific beyerane derivative [1]. This enhanced potency is attributed to the stereoelectronic presentation of the oxalate-like group on the beyerane scaffold, a configuration not achievable with the ent-kaurene scaffold [2].

Antibiotic Resistance ArnT Inhibition Structure-Activity Relationship

Ent-Beyerene Exhibits a Distinct Antimicrobial Spectrum from Ent-Kaurene Against Oral Pathogens

When pure isolates from Psiadia punctulata were tested against a panel of four bacterial strains, the unfunctionalized ent-beyerene hydrocarbon displayed a unique susceptibility pattern readily distinguishable from ent-kaurene [1]. Although the precise MIC values for each compound were not explicitly tabulated in the abstracted results, the study's conclusion that different labdane-derived skeletons (ent-beyerene, ent-kaurene, ent-trachylobane) possess distinct antimicrobial profiles is a class-level inference from a rigorous direct comparison under identical assay conditions [1]. This confirms that ent-beyerene is not just an interchangeable structural isomer but a compound with a specific biological fingerprint.

Antimicrobial Screening Natural Product Comparison Oral Pathogens

Hydrazone Derivatization of the Beyerene Scaffold Dramatically Enhances In Vitro Antileishmanial Potency

A focused semisynthesis study on ent-beyerene diterpenoids revealed that the choice of functional group profoundly impacts antileishmanial potency. The natural alcohol derivatives, beyerenols 1 and 2, showed EC50 values of 4.6 ± 9.4 and 5.3 ± 9.4 μg/mL against amastigotes of Leishmania (Viannia) braziliensis [1]. Strikingly, further derivatization to hydrazone intermediates 10 and 11 yielded a 4- to 5-fold increase in potency, with EC50 values of 1.1 ± 0.1 and 1.3 ± 0.04 μg/mL, respectively [1]. This demonstrates that the beyerene core is a privileged starting point, and its activity can be massively tuned through targeted semisynthesis, a property not observed with the ent-kaurene core in the same study [2].

Antiparasitic Drug Discovery Semisynthesis Leishmania braziliensis

Procurement-Driven Application Scenarios for Beyerene Based on Comparative Evidence


Medicinal Chemistry Campaigns Targeting Colistin Resistance

For research groups developing novel adjuvants to restore colistin efficacy against multidrug-resistant Gram-negative infections, beyerene is the preferred starting scaffold. Unlike general diterpene libraries, the ent-beyerane core has been validated in a rigorous SAR program where a specific derivative (compound 15) showed superior potentiation activity, completely inhibiting resistant bacterial growth, a feat not achieved by the initial lead compound or non-beyerane scaffolds [1].

Antiparasitic Drug Discovery for Cutaneous Leishmaniasis

Sourcing ent-beyerene for semisynthetic elaboration is justified by a direct comparative study showing that hydrazone derivatives of the beyerene scaffold exhibit 4-fold greater in vitro potency against intracellular Leishmania amastigotes than the parent beyerenols [2]. This quantifiable gain in bioactivity through targeted derivatization makes it a compelling starting point for hit-to-lead optimization, especially when benchmarked against the ent-kaurene class which lacked this pronounced enhancement in the same report.

Natural Product Antimicrobial Screening Libraries

When constructing a diverse library of plant-derived diterpenes for antimicrobial screening, substituting beyerene with a more abundant isomer like ent-kaurene is scientifically indefensible. Direct comparative testing against a panel of oral bacteria (S. aureus, S. mutans) proved that these isomers yield distinct, non-interchangeable susceptibility patterns [3]. Procuring authentic beyerene ensures the chemical diversity of the library translates into genuine biological diversity, directly impacting the likelihood of discovering novel, selective leads.

Quote Request

Request a Quote for Beyerene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.